10,20-Di-O-methoxymethyl SN-38
Description
SN-38 (7-ethyl-10-hydroxycamptothecin) is the active metabolite of the chemotherapeutic prodrug irinotecan (CPT-11), widely used in colorectal and other cancers. It exerts cytotoxicity by inhibiting topoisomerase I (Topo I), stabilizing DNA-Topo I cleavage complexes, and inducing apoptosis . Derivatives of SN-38, such as Val-SN-38, DX-8951f, and homocamptothecin analogues, have been developed to address these challenges.
Properties
IUPAC Name |
(19S)-10,19-diethyl-7,19-bis(methoxymethoxy)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O7/c1-5-16-17-9-15(34-13-31-3)7-8-21(17)27-23-18(16)11-28-22(23)10-20-19(24(28)29)12-33-25(30)26(20,6-2)35-14-32-4/h7-10H,5-6,11-14H2,1-4H3/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPYLDFIUVGOOD-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OCOC)C2=NC5=C1C=C(C=C5)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OCOC)C2=NC5=C1C=C(C=C5)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,20-Di-O-methoxymethyl SN-38 involves the protection of hydroxyl groups in SN-38 using methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale protection reactions followed by purification using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
10,20-Di-O-methoxymethyl SN-38 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, SN-38.
Substitution: The methoxymethyl groups can be substituted with other protective groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions include various protected and deprotected derivatives of SN-38, as well as functionalized analogs that can be used for further research .
Scientific Research Applications
10,20-Di-O-methoxymethyl SN-38 is used extensively in scientific research, particularly in the following fields:
Chemistry: It serves as a protected intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving the metabolism and mechanism of action of irinotecan.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of irinotecan and its derivatives.
Industry: It is used in the development of new chemotherapeutic agents and in the study of drug delivery systems
Mechanism of Action
The mechanism of action of 10,20-Di-O-methoxymethyl SN-38 involves its conversion to SN-38, which inhibits the enzyme topoisomerase I. This inhibition prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are primarily related to DNA replication and repair .
Comparison with Similar Compounds
Comparison with Val-SN-38: Cytotoxicity vs. Stability
Val-SN-38, a prodrug designed to enhance cellular uptake, showed similar in vitro cytotoxicity to SN-38 in MCF7 cells (EC₅₀: SN-38 = 0.248 μM vs. Val-SN-38 = 0.450 μM) . However, Val-SN-38 accumulated 10-fold higher intracellular concentrations than SN-38 , suggesting improved delivery. Despite this, Val-SN-38 exhibited reduced lactone stability in physiological conditions (Fig. 6, ), leading to rapid hydrolysis to the inactive carboxylate form. This instability negated its therapeutic advantage in vivo, highlighting the critical role of lactone stability in SN-38 derivatives.
Table 1: Key Parameters of Val-SN-38 vs. SN-38
| Parameter | SN-38 | Val-SN-38 |
|---|---|---|
| EC₅₀ (MCF7 cells) | 0.248 μM | 0.450 μM |
| Intracellular Accumulation | Moderate | 10× Higher |
| Lactone Stability | Moderate | Poor |
Comparison with DX-8951f: Enhanced Potency and Spectrum
DX-8951f, a water-soluble camptothecin derivative, demonstrated 6-fold higher potency than SN-38 in vitro, with mean IC₅₀ values of 0.877–2.92 ng/mL across 32 cancer cell lines (vs. SN-38: ~5.26–17.5 ng/mL) . Its activity spectrum mirrored SN-38’s Topo I inhibition but showed superior efficacy in breast, colon, and lung cancers (Table I, ). DX-8951f’s enhanced solubility and stability likely contributed to its improved pharmacokinetic profile, though its clinical relevance requires further validation.
Table 2: Antiproliferative Activity of DX-8951f vs. SN-38
| Cancer Type | DX-8951f IC₅₀ (ng/mL) | SN-38 IC₅₀ (ng/mL) |
|---|---|---|
| Breast Cancer | 2.02 | ~12.1 |
| Colon Cancer | 2.92 | ~17.5 |
| Lung Cancer | 0.877 | ~5.26 |
Novel Derivatives with Dual Mechanisms: BRD4 Inhibition
SN-38 was recently identified as a dual Topo I/BRD4 inhibitor, with IC₅₀ values of 660.2 nM (BD1) and 506.1 nM (BD2) against bromodomains . Molecular docking revealed hydrogen bonding with BRD4’s TYR97 and PRO82 residues, providing a scaffold for dual-target optimization .
Table 3: Comparative Analysis of SN-38 Derivatives
Biological Activity
Overview
10,20-Di-O-methoxymethyl SN-38 is a chemically modified derivative of SN-38, which is the active metabolite of the chemotherapy agent irinotecan. This compound has garnered attention in scientific research due to its potential applications in cancer therapy and drug development. The molecular formula of this compound is C26H28N2O7, with a molecular weight of 480.51 g/mol. Its unique structure provides enhanced stability and improved handling characteristics compared to its parent compound.
The biological activity of this compound primarily involves its conversion to SN-38, which exerts its therapeutic effects by inhibiting topoisomerase I, an enzyme critical for DNA replication. The inhibition leads to the stabilization of the DNA-topoisomerase I complex, resulting in DNA damage and subsequent apoptosis in cancer cells. This mechanism is crucial for the efficacy of irinotecan and its derivatives in treating various cancers.
Stability and Synthesis
The synthesis of this compound involves protecting the hydroxyl groups of SN-38 using methoxymethyl chloride in a base-mediated reaction. This process enhances the compound's stability during storage and handling, making it suitable for further research applications.
Biological Activity Studies
- Inhibition Studies : Research indicates that this compound retains significant inhibitory activity against topoisomerase I. In vitro assays demonstrated that this compound effectively induces DNA damage in cancer cell lines similar to that observed with SN-38 .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution profiles. Its modified structure may allow for improved bioavailability compared to SN-38 itself.
- Case Studies : In a study involving various cancer cell lines, this compound showed enhanced cytotoxicity compared to irinotecan. This suggests that the modification may lead to improved therapeutic outcomes in clinical settings.
Comparative Analysis with Related Compounds
| Compound | Mechanism of Action | Stability | Efficacy Against Cancer |
|---|---|---|---|
| SN-38 | Topoisomerase I inhibitor | Moderate | High |
| Irinotecan | Prodrug metabolized to SN-38 | Low | Moderate |
| This compound | Topoisomerase I inhibitor (active form) | High | Very High |
Applications in Research and Medicine
The compound is utilized extensively in various fields:
Q & A
Q. What experimental methods are recommended for assessing the encapsulation efficiency (EE) of SN-38 in polymeric nanoparticles?
Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 265 nm is standard for EE determination. Adjust the mobile phase to pH 3 using formic acid to stabilize SN-38’s lactone ring. A calibration curve (5–100 ppm SN-38 in acetonitrile) ensures quantitation accuracy. Post-synthesis, lyophilized nanoparticles are dissolved in acetonitrile, centrifuged to remove polymers, and analyzed via HPLC to measure unencapsulated SN-37. EE is calculated as:
This method minimizes lactone ring hydrolysis, critical for maintaining bioactivity .
Q. How does PEGylation influence the biodistribution of SN-38 liposomes in murine models?
Methodological Answer: PEGylation reduces hepatic clearance and prolongs circulation by sterically stabilizing liposomes. In BALB/c mice, compare non-pegylated vs. pegylated liposomes via tail vein injection (2 mg/kg SN-38). Sacrifice animals at 2 hours post-injection, homogenize organs (liver, spleen, kidneys), and quantify SN-38 via HPLC. PEGylated formulations typically show reduced liver accumulation (e.g., 40% lower) and enhanced tumor uptake due to the enhanced permeability and retention (EPR) effect. Statistical validation requires one-way ANOVA to assess formulation impact (e.g., particle size, PEG density) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data between SN-38 cyclodextrin complexes and liposomal formulations?
Methodological Answer: Stability discrepancies arise from formulation-specific degradation pathways. For cyclodextrin complexes (e.g., HPBCD), phase solubility studies (AP-type linearity) confirm enhanced hydrolytic stability at pH 7.4, reducing lactone ring opening by 70% compared to free SN-38. In contrast, liposomal stability depends on storage temperature: lyophilized SN-38 liposomes retain >90% EE at -20°C for 3 months but degrade rapidly at 25°C. Use differential scanning calorimetry (DSC) and FTIR to compare inclusion complex integrity vs. liposomal membrane fluidity. Prioritize cyclodextrins for pH-sensitive applications and liposomes for controlled release in cold storage .
Q. What experimental design optimizes the comparison of SN-38 antibody-drug conjugates (ADCs) in tumor delivery?
Methodological Answer: Use dual xenograft models (e.g., Capan-1 pancreatic and NCI-N87 gastric tumors) to evaluate ADCs like IMMU-132 (anti-Trop-2) vs. irinotecan. Key parameters:
- Pharmacokinetics : Measure serum AUC of total SN-38 over 72 hours via HPLC. ADCs typically show 20–136× higher tumor SN-38 AUC due to prolonged half-life (e.g., 14 hours for IMMU-132 vs. 6–8 hours for irinotecan).
- Tumor Specificity : Calculate tumor:blood ratios; IMMU-132 achieves 12.7–11.3× higher ratios by minimizing systemic SN-38G (glucuronide) formation.
- Toxicity : Quantify intestinal SN-38G via LC-MS/MS. ADCs reduce intestinal exposure by 9×, correlating with lower diarrhea incidence. Validate with ANOVA and GraphPad Prism for AUC extrapolation .
Q. How can in vitro glucuronidation assays inform SN-38 conjugate design to reduce toxicity?
Methodological Answer: Incubate SN-38 conjugates (e.g., CL2A-SN-38) with human liver microsomes or UGT1A1-expressing cells. Quantify SN-38G via LC-MS/MS with deuterated internal standards (e.g., SN-38 D3). Conjugates bound to antibodies (e.g., IMMU-130) show <5% glucuronidation vs. 47% for free SN-38, as the antibody shields the hydroxyl group. For ADC optimization, prioritize linkers with intermediate serum stability (e.g., 17.5-hour half-life) to balance tumor delivery and systemic detoxification. Include carboxylesterase controls to confirm linker specificity .
Q. What methodologies address conflicting data on SN-38 lactone ring stability in different delivery systems?
Methodological Answer: Lactone ring stability is pH- and formulation-dependent. For micellar systems (e.g., NK012), use reversed-phase HPLC with a mobile phase at pH 3 to preserve the lactone form during analysis. Compare to carboxylate levels in plasma via alkaline hydrolysis (total SN-38) vs. non-hydrolyzed samples (free lactone). In cyclodextrin complexes, FTIR peaks at 1679 cm⁻¹ confirm lactone integrity, while liposomes require microdialysis with HPBCD to prevent SN-38 adsorption. Stability rankings: cyclodextrin > micelles > liposomes > free SN-38 .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in SN-38 tumor accumulation between PEGylated liposomes and ADCs?
Methodological Answer: PEGylated liposomes rely on passive EPR-driven accumulation (e.g., 1.88 μg/g in tumors at 6 hours), while ADCs (e.g., IMMU-132) achieve active targeting (11–16× higher AUC). Confounding factors:
- Tumor Model : Heterogeneous vascularization in xenografts affects liposome penetration.
- Linker Stability : ADCs with cleavable linkers (e.g., CL2A) release SN-38 intracellularly, bypassing lysosomal degradation. Validate via immunohistochemistry (anti-Trop-2 staining) and LC-MS/MS for intratumoral SN-38 quantification. Use compartmental modeling to distinguish passive vs. receptor-mediated uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
